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Introduction

2-Methoxy-2-phenylethanol is a chiral aromatic alcohol that serves as a valuable building

block and analytical tool in modern chemistry. Its structure, featuring a stereocenter adjacent to

a phenyl ring, a primary alcohol, and a methoxy group, imparts a unique combination of

physical and chemical properties. This guide provides an in-depth exploration of these physical

characteristics, offering both foundational data and the experimental context necessary for its

effective application in research and development. Professionals in synthetic chemistry,

materials science, and drug development will find this document a critical resource for

understanding how the molecule's physical nature dictates its behavior and utility, from reaction

kinetics to purification strategies. Its applications include use as a chiral probe for determining

absolute configurations, and as a precursor in the synthesis of optically active compounds like

1,4-dihydropyridines and opioid receptor agonists.[1][2][3][4]

Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for interpreting its physical

properties. 2-Methoxy-2-phenylethanol exists as a racemic mixture and as two distinct

enantiomers, (R)- and (S)-.
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Molecular Formula: C₉H₁₂O₂[5]

Molecular Weight: 152.19 g/mol [5]

Systematic Name: 2-Methoxy-2-phenylethanol

Common Synonyms: β-Methoxyphenethyl alcohol, 2-Phenyl-2-methoxyethanol[1][4]

CAS Numbers:

Racemate: 2979-22-8[6]

(S)-(+)-enantiomer: 66051-01-2[3][5]

(R)-(-)-enantiomer: 17628-72-7[7]

The molecule's structure is defined by a central chiral carbon atom bonded to a phenyl group, a

methoxy group, a hydroxymethyl group, and a hydrogen atom. This arrangement is the source

of its stereoisomerism and optical activity.

Caption: Molecular structure of 2-Methoxy-2-phenylethanol with chiral center (C*).

Core Physical Properties
The macroscopic properties of a substance are a direct reflection of its molecular structure and

intermolecular forces. For 2-Methoxy-2-phenylethanol, the interplay between the polar

hydroxyl group (capable of hydrogen bonding), the bulky, nonpolar phenyl ring, and the polar

ether linkage defines its physical state and behavior.

Table 1: Summary of Key Physical Properties
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Property Value (Racemate)
Value
(Enantiomers)

Significance &
Context

Physical Form Liquid at 25°C Liquid at 25°C[3]
Influences
handling, storage,
and reaction setup.

Density 1.061 g/mL at 25°C[6]
(R): 1.05 g/mL: 1.054

g/mL[3]

Essential for mass-to-

volume conversions in

synthesis.

Boiling Point
237 °C at 760

mmHg[6]
65 °C at 0.1 mmHg[3]

High BP at atm.

pressure indicates

strong intermolecular

forces. Vacuum

distillation is required

for purification to

prevent

decomposition.

Refractive Index n²⁰/D 1.519[6] n²⁰/D 1.52[3]

A rapid and non-

destructive method for

identity confirmation

and purity

assessment.

Flash Point 98 °C (208.4 °F) 98 °C (208.4 °F)[3]

Classifies the

substance as a

combustible liquid,

informing safe

handling and storage

protocols away from

ignition sources.

pKa 14.18 ± 0.10

(Predicted)[1][4]

N/A Indicates the low

acidity of the hydroxyl

proton, comparable to

other primary

alcohols. Relevant for
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Property Value (Racemate)
Value
(Enantiomers)

Significance &
Context

selecting appropriate

bases in reactions.

| Optical Activity | 0° (racemic mixture) | (R): [α]²⁰/D -133° (c=1, acetone): [α]¹⁹/D +133° (c=1,

acetone)[3] | The defining property of the enantiomers, crucial for chiral applications and

stereochemical analysis. |

Detailed Analysis of Key Properties
Chirality and Optical Activity
The presence of a single stereocenter means that 2-Methoxy-2-phenylethanol is a chiral

molecule, existing as a pair of non-superimposable mirror images (enantiomers). This is

arguably its most significant physical property from a drug development perspective. While the

racemic mixture does not rotate plane-polarized light, the individual enantiomers exhibit equal

and opposite optical rotation.[3] The high specific rotation value of 133° indicates a pronounced

interaction with polarized light, making polarimetry an effective technique for determining

enantiomeric purity.

Causality: This property arises from the asymmetric arrangement of four different substituents

around the central carbon atom. This asymmetry causes the electron clouds of the molecule to

interact differently with the left- and right-circularly polarized components of plane-polarized

light, resulting in a net rotation of the light's plane.

Boiling Point and Volatility
The atmospheric boiling point of 237 °C is relatively high for a molecule of this size.[6] This is a

direct consequence of two primary intermolecular forces:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor,

leading to strong associative forces between molecules.

Van der Waals Forces: The large phenyl group contributes significantly to London dispersion

forces.
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This low volatility necessitates the use of vacuum distillation for purification, as indicated by the

boiling point of 65 °C at a reduced pressure of 0.1 mmHg.[3] Attempting to distill at atmospheric

pressure risks thermal decomposition.

Solubility Profile
2-Methoxy-2-phenylethanol is an amphiphilic molecule. The hydroxyl group provides a polar,

hydrophilic character, enabling hydrogen bonding with protic solvents like water. Conversely,

the phenyl ring is nonpolar and hydrophobic. This dual nature results in some solubility in

water[8] and excellent miscibility with a wide range of organic solvents, such as alcohols,

ethers, and chlorinated solvents[9].

Expert Insight: This solubility profile is highly advantageous. It allows the compound to be used

in diverse reaction media, from partially aqueous systems to purely organic ones. It can also

act as a phase-transfer agent or a co-solvent to bridge the solubility gap between a nonpolar

organic reactant and a polar reagent.

Spectroscopic & Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 2-
Methoxy-2-phenylethanol. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a complete map of the carbon-

hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃)[10]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.36 - 7.24 Multiplet 5H
Aromatic protons
(C₆H₅)

4.20 Doublet of doublets 1H
Methine proton (-

CH(O)-)

3.68 - 3.57 Multiplet 2H
Methylene protons (-

CH₂OH)

3.27 Singlet 3H
Methoxy protons (-

OCH₃)

| 2.85 | Singlet | 1H | Hydroxyl proton (-OH) |

¹³C NMR Data (101 MHz, CDCl₃)[10]

Chemical Shift (δ, ppm) Assignment

138.4 Quaternary Aromatic Carbon (C-ipso)

128.8, 128.4, 127.2 Aromatic Carbons (-CH)

84.3 Methine Carbon (-CH(O)-)

67.3 Methylene Carbon (-CH₂OH)

| 55.7 | Methoxy Carbon (-OCH₃) |

Experimental Workflow: NMR Sample Preparation and Analysis

The following protocol outlines the standard procedure for obtaining high-resolution NMR data

for a liquid sample like 2-Methoxy-2-phenylethanol.

Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃) to avoid a large solvent signal in

the ¹H NMR spectrum. The deuterium also provides the lock signal for the spectrometer.
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Sample Preparation: Accurately weigh ~5-10 mg of 2-Methoxy-2-phenylethanol and

dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then

be tuned, locked onto the deuterium signal, and shimmed to optimize the magnetic field

homogeneity.

Acquisition: Acquire the ¹H spectrum first, as it is faster. Subsequently, run the longer ¹³C

acquisition. Standard parameters are typically sufficient, but can be optimized for

concentration.

Processing: Fourier transform the raw data (FID), phase the resulting spectrum, and

integrate the signals to obtain the final, interpretable spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at characteristic vibrational frequencies. For 2-Methoxy-2-
phenylethanol, the key absorptions are:

~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due

to hydrogen bonding.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy, methylene, and methine

groups.

~1600, ~1490, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1100 cm⁻¹ (strong): C-O stretching vibrations from the ether and alcohol functionalities.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation pattern, which acts as a structural fingerprint.

Molecular Ion (M⁺): The molecule will show a molecular ion peak corresponding to its

molecular weight (m/z ≈ 152). High-resolution MS can confirm the elemental formula

C₉H₁₂O₂.[5]

Key Fragmentation Pathways:

Loss of •CH₂OH (m/z = 31): Cleavage next to the oxygen can lead to a stable benzylic

cation at m/z 121.

Loss of •OCH₃ (m/z = 31): Similar cleavage can also result in the loss of the methoxy

group.

Benzylic Cleavage: The primary fragmentation will likely produce the C₆H₅CH(OCH₃)⁺

fragment at m/z 121, which is highly stabilized by the phenyl ring and the oxygen atom.

Safety and Handling
A thorough understanding of physical properties includes safety considerations. 2-Methoxy-2-
phenylethanol is classified as a hazardous substance.

Signal Word: Warning[5]

Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity,

Category 4). It also causes skin and serious eye irritation.[5]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Storage: As a combustible liquid with a flash point of 98 °C, it should be stored in a cool, dry,

well-ventilated area away from sources of ignition.

Conclusion
The physical properties of 2-Methoxy-2-phenylethanol are a direct manifestation of its elegant

and functional molecular architecture. Its liquid state, high boiling point, amphiphilic solubility,
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and, most notably, its chirality, are all critical parameters that govern its application in scientific

research. The spectroscopic data provide an unambiguous fingerprint for its identification and

quality control. By leveraging the in-depth information presented in this guide, researchers,

scientists, and drug development professionals can confidently and safely utilize this versatile

compound to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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